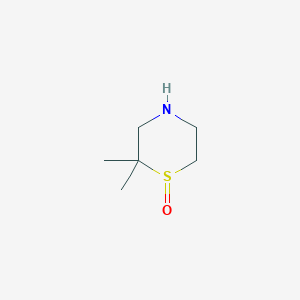![molecular formula C15H23ClN2O2 B6258989 N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1016745-49-5](/img/new.no-structure.jpg)
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide typically involves the reaction of 2-amino-4-chlorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the phenol attacks the carbonyl carbon of the acyl chloride, forming an amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxy or alkoxy derivatives.
科学研究应用
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- N-(2-amino-4-chlorophenyl)-2-[(4-methylpentan-2-yl)oxy]acetamide
- N-(2-amino-4-chlorophenyl)-4-[(4-methylpentan-2-yl)oxy]butanamide
Uniqueness
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is unique due to its specific ether linkage and the position of the amino and chlorophenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
1016745-49-5 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.8 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



